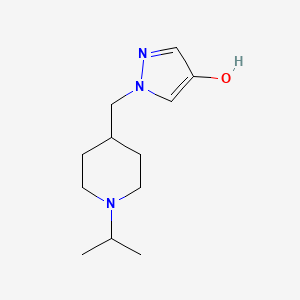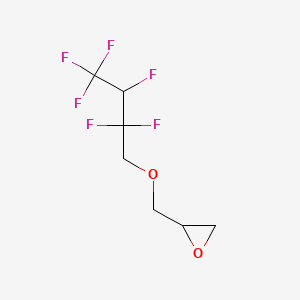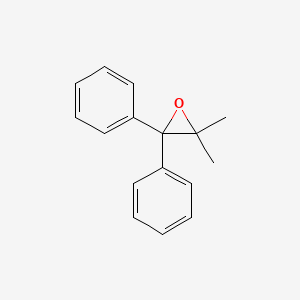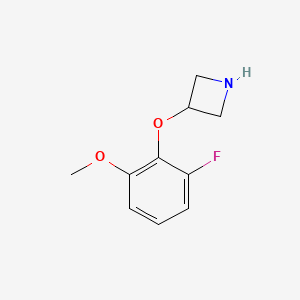
Novec® HFE-71DA Engineered Fluid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novec® HFE-71DA Engineered Fluid is a hydrofluoroether-based solvent developed by 3M. It is a clear, colorless liquid that is primarily used for cleaning, rinsing, and drying applications. The fluid is composed of methyl nonafluorobutyl ether, trans-1,2-dichloroethylene, and ethanol. It is known for its favorable environmental properties, including zero ozone depletion potential and low global warming potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Novec® HFE-71DA involves the synthesis of its primary components:
Methyl Nonafluorobutyl Ether (C4F9OCH3): This compound is synthesized through the reaction of nonafluorobutyl iodide with methanol in the presence of a base.
Trans-1,2-Dichloroethylene (t-DCE): This compound is produced by the dehydrochlorination of 1,2-dichloroethane using a strong base.
Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast or through the hydration of ethylene.
Industrial Production Methods: The industrial production of Novec® HFE-71DA involves the azeotropic distillation of the three components to form a stable mixture. The azeotropic nature of the mixture ensures that the vapor and liquid phases have the same composition, maintaining the stability of the fluid during use .
Types of Reactions:
Oxidation: Novec® HFE-71DA can undergo oxidation reactions, particularly the ethanol component, which can be oxidized to acetaldehyde and acetic acid.
Reduction: The trans-1,2-dichloroethylene component can undergo reduction reactions to form ethylene.
Substitution: The methyl nonafluorobutyl ether component can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed:
Oxidation: Acetaldehyde, acetic acid.
Reduction: Ethylene.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Novec® HFE-71DA is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent for cleaning and degreasing applications, particularly in the removal of flux residues and oils from electronic components.
Biology: Its low toxicity and non-flammability make it suitable for use in biological research, particularly in the cleaning of laboratory equipment.
Medicine: It is used in the cleaning and sterilization of medical devices due to its ability to remove contaminants without leaving residues.
Mécanisme D'action
The mechanism of action of Novec® HFE-71DA involves its ability to dissolve and remove contaminants through its solvent properties. The methyl nonafluorobutyl ether component provides excellent solvency for non-polar contaminants, while the trans-1,2-dichloroethylene and ethanol components enhance the removal of polar contaminants. The azeotropic nature of the mixture ensures that the composition remains constant during use, providing consistent cleaning performance .
Comparaison Avec Des Composés Similaires
Novec® HFE-71DA is unique due to its combination of environmental and performance properties. Similar compounds include:
Freon® TE: A chlorofluorocarbon-based solvent with higher ozone depletion potential.
Gensolv® 2004: A hydrochlorofluorocarbon-based solvent with higher global warming potential.
AK-225 AES: A hydrochlorofluorocarbon-based solvent with moderate ozone depletion potential.
4310-SMT: A hydrofluorocarbon-based solvent with higher global warming potential.
Compared to these compounds, Novec® HFE-71DA offers a more environmentally friendly option with zero ozone depletion potential and lower global warming potential .
Propriétés
Formule moléculaire |
C14H16Cl2F18O3 |
|---|---|
Poids moléculaire |
645.1 g/mol |
Nom IUPAC |
1,2-dichloroethane;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;ethanol;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |
InChI |
InChI=1S/2C5H3F9O.C2H4Cl2.C2H6O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4;1-2-3/h2*1H3;1-2H2;3H,2H2,1H3 |
Clé InChI |
OPPQDZPMQWJGRZ-UHFFFAOYSA-N |
SMILES canonique |
CCO.COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)



![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)

